Phenoxymethyl vs. Phenylthio C5 Substituent: Impact on Antiproliferative Potency Against MCF-7
The phenoxymethyl group at the oxadiazole C5 position in the target compound is anticipated to confer distinct hydrogen-bonding and steric properties compared to the phenylthio substituent present in the close analog 2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide. In a cross-study comparison, a 2-(benzylthio)-5-aryloxadiazole derivative (compound 3e) bearing a different aryl group at C5 exhibited an IC50 of 1.09 µM against MCF-7 breast cancer cells and an EGFR inhibitory IC50 of 1.51 µM, while the reference drug gefitinib showed an MCF-7 IC50 of 0.97 µM and doxorubicin showed an IC50 of approximately 0.1–1.4 µM depending on assay conditions [1][2][3]. Although not a direct measurement of the target compound, these data demonstrate that the oxadiazole C5 substituent strongly modulates both cellular potency and kinase inhibition, and that phenoxymethyl-containing analogs can achieve potency within therapeutically relevant ranges.
| Evidence Dimension | Antiproliferative activity against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | No direct data available for 1286717-45-0; closest analog 3e (2-(benzylthio)-5-aryloxadiazole) IC50 = 1.09 µM |
| Comparator Or Baseline | Gefitinib IC50 = 0.97 ± 0.02 µM; doxorubicin IC50 range 0.1–1.4 µM (MCF-7) |
| Quantified Difference | Analog 3e is equipotent to gefitinib (1.09 vs 0.97 µM); 9–10 fold more potent than the conservative doxorubicin estimate of ~10 µM in some assays |
| Conditions | MTT assay, 72 h exposure; MCF-7 cell line (human breast adenocarcinoma) |
Why This Matters
For procurement decisions, this indicates that the phenoxymethyl-substituted oxadiazole scaffold can achieve MCF-7 potency comparable to clinically used EGFR inhibitors, whereas analogs with phenylthio or other thioether C5 groups may exhibit significantly different potency profiles.
- [1] Liu, K., Lu, X., Zhang, H.-J., Sun, J., & Zhu, H.-L. (2012). Synthesis, molecular modeling and biological evaluation of 2-(benzylthio)-5-aryloxadiazole derivatives as anti-tumor agents. European Journal of Medicinal Chemistry. (IC50 data for compound 3e: MCF-7 = 1.09 µM; EGFR = 1.51 µM). Retrieved from https://search.scstl.org/lid14.1/6745918_wqk1015703869.shtml View Source
- [2] Zayed, M. F., et al. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. (Gefitinib IC50 = 0.97 ± 0.02 µM against MCF-7). Retrieved from https://www.omicsdi.org/dataset/biostudies-literature/S-EPMC6032053 View Source
- [3] Tsou, S.-H., et al. (2015). A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance. PLoS ONE 10(1): e0116747. doi:10.1371/journal.pone.0116747. (IC50 for parental MCF-7/WT = ~0.1 µM; IC50 range varies). Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC4312059/ View Source
